molecular formula C26H18BaO2 B14659977 barium(2+);9H-xanthen-9-ide CAS No. 37416-96-9

barium(2+);9H-xanthen-9-ide

Cat. No.: B14659977
CAS No.: 37416-96-9
M. Wt: 499.7 g/mol
InChI Key: LNTGPEAAIQXXNW-UHFFFAOYSA-N
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Description

Barium(2+);9H-xanthen-9-ide (CAS 37416-96-9) is an organometallic compound consisting of a barium cation (Ba²⁺) coordinated with two 9H-xanthen-9-ide anions. The xanthenide anion is derived from 9H-xanthene, a tricyclic aromatic system with a central oxygen atom.

Properties

CAS No.

37416-96-9

Molecular Formula

C26H18BaO2

Molecular Weight

499.7 g/mol

IUPAC Name

barium(2+);9H-xanthen-9-ide

InChI

InChI=1S/2C13H9O.Ba/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h2*1-9H;/q2*-1;+2

InChI Key

LNTGPEAAIQXXNW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[Ba+2]

Origin of Product

United States

Comparison with Similar Compounds

Alkali Metal Xanthenides

  • Potassium 9H-Thioxanthen-9-ide (CAS 61574-22-9) :
    This compound replaces the oxygen atom in xanthenide with sulfur, forming a thioxanthenide anion (C₁₃H₉S⁻) paired with K⁺. The sulfur atom increases electron delocalization, altering redox properties compared to the oxygen analog. Its molecular weight is 260.37 g/mol, and it is used in organic synthesis for preparing sulfur-containing aromatic systems .
    • Key Difference : The thio-derivative exhibits enhanced conductivity in semiconductor applications due to sulfur’s polarizability, whereas the barium-xanthenide complex may form more stable crystalline structures owing to the larger Ba²⁺ ion .

Substituted 9H-Xanthen-9-one Derivatives

  • 3,6-Diaminoxanthones (e.g., Compound 13, C₂₇H₂₁Cl₂N₂O₂⁺): These derivatives feature amino and chloro substituents on the xanthene core. For example, 3,6-bis((4-chlorobenzyl)amino)-9H-xanthen-9-one has a molecular weight of 475.10 g/mol and demonstrates antibacterial activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus . Key Difference: Unlike the barium complex, these derivatives are neutral organic molecules with biological applications. Their planar structure and substituent-driven solubility make them suitable for pharmaceutical development, contrasting with the inorganic-organic hybrid nature of barium-xanthenide .

Xanthenol Derivatives

  • 9-(2-Methoxyphenyl)-9H-xanthen-9-ol: This derivative incorporates a methoxyphenyl group and a hydroxyl group at the central carbon. Its monoclinic crystal structure (space group P2₁/c) and hydrogen-bonding capabilities make it useful in host-guest chemistry . Key Difference: The hydroxyl group enables hydrogen bonding, which is absent in the ionic barium-xanthenide compound. This property is critical for applications in supramolecular chemistry .

Halogenated and Alkoxy-Substituted Xanthenes

  • (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene: This compound features methoxy groups and an extended conjugated system, resulting in a planar structure ideal for optoelectronic materials. Its single-crystal X-ray data (R factor = 0.037) confirm high crystallinity .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Barium(2+);9H-xanthen-9-ide 37416-96-9 Ba(C₁₃H₉O)₂ ~500 (estimated) Ionic, high thermal stability
Potassium 9H-thioxanthen-9-ide 61574-22-9 C₁₃H₉KS 260.37 Semiconductor potential
3,6-Diaminoxanthone (Compound 13) N/A C₂₇H₂₁Cl₂N₂O₂⁺ 475.10 Antibacterial activity
9-(2-Methoxyphenyl)-9H-xanthen-9-ol N/A C₂₁H₁₈O₃ 318.35 Hydrogen-bonding, host-guest chemistry

Research Findings and Key Insights

  • Stability: Barium-xanthenide’s ionic nature grants superior thermal stability compared to neutral xanthenol derivatives, which decompose at lower temperatures (~150–200°C) .
  • Biological Activity: Substituted xanthenones (e.g., Compound 13) show promise in drug development, while barium-xanthenide’s applications remain largely exploratory .
  • Electronic Properties : Thioxanthenides and conjugated xanthenes exhibit tunable optoelectronic behavior, whereas barium-xanthenide may serve as a charge carrier in ionic conductors .

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